molecular formula C8H8N2O B14013581 7,8-Dihydrophthalazin-5(6H)-one CAS No. 1823337-10-5

7,8-Dihydrophthalazin-5(6H)-one

Cat. No.: B14013581
CAS No.: 1823337-10-5
M. Wt: 148.16 g/mol
InChI Key: QDDCZTAAYQNUTD-UHFFFAOYSA-N
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Description

7,8-Dihydrophthalazin-5(6H)-one is a heterocyclic compound that belongs to the class of phthalazines It is characterized by a fused ring system consisting of a benzene ring and a diazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydrophthalazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine, followed by cyclization to form the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydrophthalazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalazine derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the ring system, enhancing their chemical and biological properties.

Scientific Research Applications

7,8-Dihydrophthalazin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dihydrophthalazin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: A parent compound with a similar ring structure but lacking the dihydro and keto groups.

    1,2-Dihydrophthalazine: A reduced form of phthalazine with different chemical properties.

    Phthalazinone: A compound with a similar structure but different functional groups.

Uniqueness

7,8-Dihydrophthalazin-5(6H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7,8-dihydro-6H-phthalazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDCZTAAYQNUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=NC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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